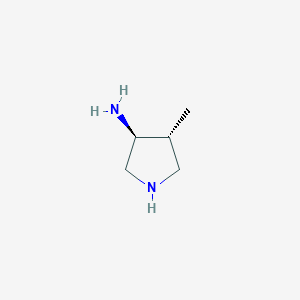

(3S,4R)-4-Methylpyrrolidin-3-amine

Descripción general

Descripción

(3S,4R)-4-Methylpyrrolidin-3-amine is a chiral amine compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring substituted with a methyl group at the 4-position and an amine group at the 3-position. The stereochemistry of the compound is defined by the (3S,4R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methylpyrrolidin-3-amine can be achieved through various methods, including chemoenzymatic synthesis and traditional organic synthesis routes. One common method involves the use of ring-closing metathesis followed by lipase-mediated kinetic resolution. This approach allows for the enantioselective preparation of the desired stereoisomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective protection and deprotection of functional groups, and chromatographic purification to isolate the desired enantiomer.

Análisis De Reacciones Químicas

Types of Reactions

(3S,4R)-4-Methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

(3S,4R)-4-Methylpyrrolidin-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (3S,4R)-4-Methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes with high specificity, leading to inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, contributing to its therapeutic potential .

Comparación Con Compuestos Similares

Similar Compounds

(3R,4S)-4-Methylpyrrolidin-3-amine: The enantiomer of (3S,4R)-4-Methylpyrrolidin-3-amine, with opposite stereochemistry.

(3S,4R)-3-Methoxy-4-methylaminopyrrolidine: A structurally similar compound with a methoxy group at the 3-position.

(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: The enantiomer of (3S,4R)-3-Methoxy-4-methylaminopyrrolidine.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral environments in biological systems makes it a valuable compound for research and pharmaceutical development.

Actividad Biológica

(3S,4R)-4-Methylpyrrolidin-3-amine is a chiral primary amine that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. This compound possesses a unique stereochemistry, which may influence its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is CHN, with a molar mass of approximately 100.16 g/mol. The structure features a methyl group at the 4-position and an amine group at the 3-position of the pyrrolidine ring, contributing to its distinctive chemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it can act as an enzyme inhibitor or modulate receptor activity, influencing neurotransmitter systems. This compound's stereochemistry may confer selectivity in binding to specific targets, which is crucial for developing therapeutic agents.

Potential Biological Targets

- Enzymes : It has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptors : The compound may modulate neurotransmitter release by interacting with certain receptors, impacting physiological processes such as mood regulation and pain perception.

Antimicrobial Properties

Studies have indicated that this compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in treating infections.

Neuropharmacological Effects

The compound's influence on neurotransmitter systems suggests potential applications in neuropharmacology. Its ability to selectively bind to certain receptors may lead to the development of new treatments for neurological disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound could inhibit specific enzymes related to neurotransmitter metabolism, indicating its potential use in modulating neurotransmitter levels.

- Receptor Binding Affinity : Research has shown that this compound can bind selectively to certain receptors involved in pain and mood regulation. This selectivity is essential for minimizing side effects associated with broader-spectrum drugs.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pyrrolidine | Simple five-membered ring without substituents | Lacks functional groups that confer biological activity |

| Prolinol | Contains a hydroxyl group on the pyrrolidine ring | Exhibits different reactivity due to hydroxyl presence |

| Piperidine | Six-membered analog with similar properties | Different ring size alters chemical behavior |

This compound stands out due to its specific stereochemistry and functional groups, allowing for distinct interactions with biological targets compared to these similar compounds.

Propiedades

IUPAC Name |

(3S,4R)-4-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTMFXXAJKCIPQ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283927 | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113617-69-9 | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113617-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,4S)-4-Methyl-3-pyrrolidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.